molecular formula C11H17N B15268079 N-(Butan-2-yl)-2-methylaniline CAS No. 2100-44-9

N-(Butan-2-yl)-2-methylaniline

Cat. No.: B15268079
CAS No.: 2100-44-9
M. Wt: 163.26 g/mol
InChI Key: JJZPBBNEMGOLAZ-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2-methylaniline is a chemical compound with the CAS Registry Number 2100-44-9 . It has a molecular formula of C11H17N and a molecular weight of 163.26 g/mol . This aniline derivative is characterized by its specific SMILES structure: CC1=CC=CC=C1NC(CC)C . As a specialized chemical building block, it is primarily of interest in organic synthesis and research and development contexts. Compounds with related N-alkyl aniline structures are frequently utilized in synthetic chemistry, for instance, as intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals . This product is intended for research purposes only and is not for human or veterinary use. Proper safety data sheets should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2100-44-9

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-butan-2-yl-2-methylaniline

InChI

InChI=1S/C11H17N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h5-8,10,12H,4H2,1-3H3

InChI Key

JJZPBBNEMGOLAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1C

Origin of Product

United States

Advanced Synthetic Methodologies for N Butan 2 Yl 2 Methylaniline

Exploration of Stereoselective Synthetic Pathways

The creation of the chiral center in N-(Butan-2-yl)-2-methylaniline requires precise control over the reaction stereochemistry. This can be achieved through either enantioselective or diastereoselective approaches.

Enantioselective Synthesis via Chiral Auxiliaries and Catalysis

Enantioselective methods aim to directly produce one enantiomer of the target molecule in excess over the other. This is often accomplished through the use of chiral auxiliaries or chiral catalysts that create a chiral environment during the key bond-forming step.

Asymmetric alkylation involves the reaction of a prochiral amine with an alkylating agent in the presence of a chiral influence to selectively form one enantiomer. One common strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net

A well-established class of chiral auxiliaries for the asymmetric alkylation of enolates is the oxazolidinones, often referred to as Evans auxiliaries. researchgate.net In a similar vein, pseudoephedrine and the related, less-regulated pseudoephenamine can serve as effective chiral auxiliaries for the asymmetric synthesis of α-branched carboxylic acids, which can then be converted to the corresponding amines. nih.gov The general principle involves the formation of a chiral amide, followed by diastereoselective alkylation of its enolate and subsequent removal of the auxiliary.

Chiral Auxiliary General Alkylation Substrate Typical Diastereoselectivity (d.r.) Key Features
Oxazolidinones (Evans Auxiliaries)N-Acyl oxazolidinones>95:5Highly predictable stereochemical outcome, versatile for various alkylating agents.
Pseudoephedrine/PseudoephenamineN-Acyl derivativesOften >90:10Readily available, effective for the synthesis of α-branched carbonyl compounds.

This table presents data for the general application of these chiral auxiliaries in asymmetric alkylation, which is a foundational strategy for synthesizing chiral building blocks that can be converted to the target compound.

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the target amine. This classical approach involves the separation of enantiomers, often by converting them into a mixture of diastereomeric salts through reaction with a chiral resolving agent. researchgate.net Common resolving agents for amines include chiral carboxylic acids such as tartaric acid or mandelic acid. The resulting diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Dynamic kinetic resolution (DKR) is a more advanced technique that combines the resolution of a racemate with in situ racemization of the undesired enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.

Diastereoselective Routes Utilizing Pre-existing Stereocenters

Diastereoselective methods involve the creation of a new stereocenter under the influence of a pre-existing one within the molecule. A common approach is the reductive amination of a prochiral ketone (butan-2-one) with a chiral amine or the reduction of a chiral imine.

Reductive amination is a powerful and versatile method for the synthesis of amines. d-nb.info In the context of producing this compound, this would involve the reaction of 2-methylaniline with butan-2-one to form an imine or enamine intermediate, which is then reduced. To achieve stereoselectivity, a chiral reducing agent or a chiral catalyst can be employed. The use of imine reductases (IREDs) and reductive aminases (RedAms) in biocatalysis has emerged as a highly selective method for asymmetric reductive amination. researchgate.net

Another strategy involves the use of a chiral auxiliary on the amine, such as a sulfinamide (e.g., tert-butanesulfinamide), which reacts with a ketone to form a chiral sulfinylimine. Diastereoselective reduction of this intermediate, followed by removal of the sulfinyl group, yields the chiral amine.

Development of Novel and Efficient Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally benign methods for the construction of valuable molecules.

Transition Metal-Catalyzed Coupling Reactions for Aniline (B41778) Derivatization

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. For the synthesis of this compound, this would typically involve the reaction of 2-methylaniline with a sec-butyl electrophile (e.g., 2-bromobutane (B33332) or a derivative) in the presence of a transition metal catalyst, a suitable ligand, and a base.

Palladium-catalyzed N-arylation (the Buchwald-Hartwig amination) is a cornerstone of C-N bond formation. While traditionally used for aryl-N bond formation, related systems can be adapted for N-alkylation. The development of chiral phosphine (B1218219) ligands has been crucial for rendering these reactions asymmetric. researchgate.netnih.gov The choice of ligand is critical for achieving high enantioselectivity and catalytic activity.

More recently, iron-catalyzed C-H amination reactions have been developed as a more sustainable alternative to palladium-based systems. chemistryviews.org These methods offer the potential for direct amination of C-H bonds, though their application to the specific synthesis of this compound would require further investigation.

Catalyst System Reactants General Reaction Type Key Advantages
Palladium / Chiral Phosphine Ligand2-Methylaniline + sec-Butyl Halide/TosylateAsymmetric N-AlkylationHigh functional group tolerance, well-established methodology.
Iridium / Chiral Phosphine LigandImine from 2-Methylaniline and Butan-2-oneAsymmetric HydrogenationHigh enantioselectivities for imine reduction. nih.gov
Iron SaltsArenes + Aminating ReagentC-H AminationEnvironmentally benign and cost-effective metal catalyst. chemistryviews.org

This table provides an overview of general transition metal-catalyzed approaches applicable to the synthesis of N-alkylanilines.

Chemo- and Regioselective Functionalization Approaches

The synthesis of this compound can be approached through various strategies that prioritize chemo- and regioselectivity. These methods primarily involve the formation of the crucial C-N bond between the 2-methylaniline (o-toluidine) core and the butan-2-yl group. Two of the most powerful contemporary methods for this transformation are direct reductive amination and palladium-catalyzed Buchwald-Hartwig amination.

Reductive Amination:

Reductive amination is a highly effective one-pot method for the synthesis of secondary amines. chemrxiv.orgrsc.orgnih.gov This reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of 2-methylaniline with butan-2-one, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with milder reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they selectively reduce the iminium ion in the presence of the ketone. sigmaaldrich.comnih.gov

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, often with the addition of a catalytic amount of acid to facilitate imine formation. The general reaction scheme is as follows:

Scheme 1: Reductive amination of 2-methylaniline with butan-2-one.

Research into the reductive amination of various anilines with aliphatic ketones has demonstrated the versatility of this method. While specific data for the reaction between 2-methylaniline and butan-2-one is not extensively reported, analogous reactions suggest that high yields can be anticipated under optimized conditions. For instance, the reductive amination of anilines with various ketones often proceeds with excellent yields, as illustrated in the following table. mdpi.com

EntryAmineKetoneReducing AgentSolventYield (%)
1AnilineAcetoneNaBH(OAc)₃DCE95
24-MethoxyanilineCyclohexanoneNaBH₃CNMeOH92
32-ChloroanilineButan-2-oneTi(OiPr)₄/NaBH₄THF88
4Aniline3-PentanoneH₂/Pd/CEtOH90

Table 1: Representative Reductive Amination Reactions of Anilines with Ketones. DCE = 1,2-dichloroethane, MeOH = Methanol, THF = Tetrahydrofuran, EtOH = Ethanol.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound by coupling an aryl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) with sec-butylamine (B1681703). The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as those developed by Buchwald's group often providing superior results. organic-chemistry.org

The general reaction scheme is as follows:

Scheme 2: Buchwald-Hartwig amination of 2-bromotoluene with sec-butylamine.

The optimization of the catalyst system (palladium precursor and ligand) and the reaction conditions (base, solvent, and temperature) is essential for achieving high yields and selectivity. While specific studies on the coupling of 2-halotoluenes with sec-butylamine are not abundant, the extensive body of literature on Buchwald-Hartwig amination provides a strong basis for predicting suitable conditions.

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)
1Bromobenzenesec-ButylaminePd₂(dba)₃/XPhosNaOtBuToluene92
24-ChlorotolueneDiethylaminePd(OAc)₂/RuPhosK₃PO₄Dioxane89
32-BromotolueneMorpholinePd(OAc)₂/SPhosCs₂CO₃Toluene95
41-Chloro-2-methylbenzenePiperidinePdCl₂(Amphos)₂K₃PO₄t-BuOH85

Table 2: Representative Buchwald-Hartwig Amination Reactions. dba = dibenzylideneacetone, XPhos, RuPhos, SPhos, and Amphos are specialized phosphine ligands.

Scale-Up Considerations for Laboratory to Preparative Synthesis

The transition of a synthetic route from a laboratory scale to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

For the reductive amination pathway, several factors are critical for a successful scale-up. researchgate.net The management of heat generated during the reaction (exothermicity) is a primary concern, especially when using highly reactive reducing agents. The choice of a less reactive reducing agent or controlled addition of the reagent can mitigate this issue. The handling of potentially toxic reagents like sodium cyanoborohydride also requires careful consideration of safety protocols and waste disposal. From a process efficiency standpoint, minimizing the formation of byproducts, such as dialkylated anilines or reduction of the starting ketone, is crucial. This can often be achieved by careful control of stoichiometry and reaction temperature. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) with hydrogen gas, offers advantages in terms of catalyst recovery and reuse, which can significantly improve the economics of the process on a larger scale. organic-chemistry.orgyoutube.com Biocatalytic approaches using imine reductases are also gaining traction for their high selectivity and milder reaction conditions, offering a green alternative for industrial applications. manchester.ac.uk

When considering the Buchwald-Hartwig amination for large-scale synthesis, the cost of the palladium catalyst and the specialized phosphine ligands is a major factor. alfa-chemistry.com Developing catalyst systems with high turnover numbers (TON) and turnover frequencies (TOF) is essential to minimize the catalyst loading and, consequently, the cost. Catalyst recovery and recycling are also important considerations. The choice of base and solvent can have a significant impact on the reaction's efficiency, cost, and environmental footprint. The use of less expensive and more environmentally benign solvents and bases is a key goal in process development. Furthermore, the removal of residual palladium from the final product is a critical quality control step, particularly for pharmaceutical applications, and requires robust purification methods.

Investigations into Reaction Pathways and Mechanistic Chemistry of N Butan 2 Yl 2 Methylaniline

Reactivity Profiling of the Secondary Amine Functionality

The reactivity of N-(Butan-2-yl)-2-methylaniline is largely dictated by the nitrogen's lone pair of electrons and the steric and electronic influences of its substituents: the aromatic ring, the ortho-methyl group, and the sec-butyl group.

Nucleophilic Reactivity in Addition and Substitution Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of addition and substitution reactions. However, the degree of its reactivity is modulated by the surrounding molecular architecture.

In nucleophilic substitution reactions, such as the reaction with alkyl halides, the secondary amine can act as a nucleophile to form a quaternary ammonium (B1175870) salt. The rate of such reactions is highly dependent on the steric hindrance around the nitrogen atom. The presence of the ortho-methyl group and the bulky sec-butyl group on the nitrogen significantly impedes the approach of electrophiles. This steric crowding makes this compound a less potent nucleophile compared to less substituted anilines like N-methylaniline or aniline (B41778) itself. acs.org

Similarly, in acylation reactions with acid chlorides or anhydrides, the nucleophilic nitrogen attacks the carbonyl carbon. While these reactions are generally favorable for primary and secondary amines, the steric hindrance in this compound would be expected to decrease the reaction rate. The formation of the tetrahedral intermediate is sterically demanding, and the presence of the ortho-methyl and sec-butyl groups would increase the activation energy for this step.

The table below provides a qualitative comparison of the expected nucleophilic reactivity of this compound with related aniline derivatives in a typical SN2 reaction.

CompoundRelative ReactivityKey Influencing Factors
AnilineHighUnhindered primary amine
N-MethylanilineModerateMinor steric hindrance from the methyl group
This compound Low Significant steric hindrance from the ortho-methyl and sec-butyl groups
2,6-DimethylanilineVery LowSevere steric hindrance from two ortho-methyl groups

Protonation Equilibria and Acid-Base Catalysis Roles

The lone pair on the nitrogen atom of this compound also imparts basic properties to the molecule. It can accept a proton from an acid to form the corresponding anilinium ion. The basicity of the amine is a critical parameter that influences its role in acid-base catalysis.

The basicity of N-alkylanilines is a complex interplay of inductive effects, steric effects, and solvation effects. ncert.nic.in In the gas phase, the electron-donating alkyl groups increase the electron density on the nitrogen, making the amine more basic. Therefore, in the gas phase, the basicity generally follows the order: tertiary amine > secondary amine > primary amine > ammonia. ncert.nic.in

However, in aqueous solution, the trend is not as straightforward due to the influence of solvation. The anilinium ion formed upon protonation is stabilized by hydrogen bonding with water molecules. ncert.nic.in The extent of this stabilization decreases with increasing substitution due to steric hindrance to solvation. For this compound, the bulky sec-butyl group and the ortho-methyl group would sterically hinder the solvation of the anilinium ion, thereby reducing its stability and, consequently, the basicity of the parent amine compared to less hindered secondary amines. quora.com The "ortho effect" can also play a role, where an ortho-substituent can sterically inhibit the protonation of the amino group, further decreasing basicity. quora.com

Due to its basic nature, this compound can act as a base catalyst, for instance, by deprotonating a substrate to generate a more reactive nucleophile. Conversely, its conjugate acid, the anilinium ion, can act as an acid catalyst by donating a proton. The catalytic efficiency in either role would be influenced by its pKa value, which is a quantitative measure of its basicity.

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring of this compound is susceptible to electrophilic attack, a characteristic reaction of benzene (B151609) and its derivatives. The substituents on the ring, the amino group and the methyl group, play a crucial role in determining the rate and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Both the amino group (-NHR) and the methyl group (-CH₃) are activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. minia.edu.egquora.com The amino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the benzene ring through resonance. The methyl group is a weaker activating group, operating through an inductive effect and hyperconjugation. minia.edu.eg

When both groups are present, the powerful directing effect of the amino group dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. In this compound, the C2 position is occupied by the methyl group. The positions ortho to the amino group are C2 and C6, and the para position is C4.

The regioselectivity of electrophilic substitution will be a result of the combined directing effects and steric hindrance.

Position 2: Already substituted with a methyl group.

Position 4 (para to the amino group): This position is activated by both the amino and methyl groups and is sterically accessible. It is expected to be a major site of substitution.

Position 6 (ortho to the amino group): This position is activated by the amino group but may experience some steric hindrance from the adjacent bulky N-sec-butyl group.

Positions 3 and 5 (meta to the amino group): These positions are the least favored for electrophilic attack due to the directing effects of the activating groups.

Therefore, the major products of electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are expected to be the 4-substituted and, to a lesser extent, the 6-substituted derivatives. wikipedia.orglibretexts.org

The table below summarizes the expected regioselectivity for the nitration of this compound.

Position of SubstitutionPredicted ProductExpected YieldRationale
44-Nitro-N-(butan-2-yl)-2-methylanilineMajorStrong activation by the amino group, moderate activation by the methyl group, and sterically accessible.
66-Nitro-N-(butan-2-yl)-2-methylanilineMinorActivation by the amino group, but potential steric hindrance from the N-sec-butyl group.
3, 53-Nitro- or 5-Nitro-N-(butan-2-yl)-2-methylanilineVery MinorMeta to the strongly activating amino group.

Oxidative Transformations and Radical Chemistry Involving the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation. The oxidation of N-alkylanilines can proceed through various pathways, often leading to complex product mixtures. acs.orgrsc.org The initial step typically involves the formation of a radical cation by the removal of an electron from the nitrogen or the aromatic ring.

The subsequent reactions of this radical cation can include:

Coupling Reactions: The radical cations can couple to form dimeric products. For instance, head-to-tail coupling can lead to the formation of substituted diphenylamines, while tail-to-tail coupling can produce benzidine-type structures. acs.org The steric bulk of the N-sec-butyl and ortho-methyl groups would likely influence the regioselectivity of this coupling.

Oxidation to Quinone-imines: Further oxidation can lead to the formation of quinone-imine derivatives, which can be unstable and undergo subsequent hydrolysis to quinones.

N-Dealkylation: Oxidative processes can also lead to the cleavage of the N-alkyl bond.

The presence of the ortho-methyl group can also influence the radical chemistry. It can participate in intramolecular hydrogen abstraction or other radical-mediated cyclization reactions under specific conditions. The study of the oxidation of N-alkylanilines with reagents like benzoyl peroxide has shown the formation of various complex products, highlighting the rich and varied radical chemistry of these compounds. rsc.org

Detailed Kinetic and Thermodynamic Analyses of Key Reactions

The kinetics of nucleophilic substitution reactions involving this compound would be expected to be significantly slower than those of less sterically hindered anilines. The activation energy for the reaction would be higher due to the steric repulsion in the transition state.

The thermodynamics of protonation are encapsulated in the pKa of the conjugate acid. As discussed earlier, the basicity of this compound is expected to be lower than that of less sterically hindered secondary anilines in aqueous solution, meaning the equilibrium for its protonation would lie further to the left.

The table below presents hypothetical, illustrative kinetic and thermodynamic data for the nitration of this compound, based on expected trends.

Reaction ParameterExpected Value/TrendRationale
Rate Constant (k) Faster than benzene, slower than anilineActivating groups increase the rate, but steric hindrance from the N-sec-butyl and ortho-methyl groups slows it down compared to aniline.
Activation Energy (Ea) Lower than benzene, higher than anilineConsistent with the trend in rate constants.
Thermodynamic Product Ratio (4-nitro vs. 6-nitro) 4-nitro favoredThe 4-substituted product is expected to be thermodynamically more stable due to less steric strain compared to the 6-substituted product.

It is important to emphasize that these are predicted trends, and experimental verification is necessary for accurate quantitative data. The principles of kinetic versus thermodynamic control are also relevant. Under milder conditions (kinetic control), the product distribution might be governed by the relative activation energies for attack at different positions. Under more vigorous conditions (thermodynamic control), the product distribution would reflect the relative stabilities of the isomeric products. youtube.comyoutube.com

Determination of Rate Laws and Activation Parameters

The rate law for the N-alkylation of anilines with alcohols, catalyzed by transition metal complexes, often exhibits complex dependencies on the concentrations of the reactants, catalyst, and any additives. For analogous systems, such as the iridium-catalyzed N-alkylation of aniline with benzyl (B1604629) alcohol, the reaction rate has been found to be zero-order with respect to the alcohol, second-order with respect to the catalyst, and negative first-order with respect to water and the aniline. acs.org This suggests that the alcohol is involved in a rapid, non-rate-limiting step, while the catalyst participates in the rate-determining step, and both water and the amine can act as inhibitors. acs.org

For the N-alkylation of 2-methylaniline with butan-2-ol, a plausible rate law, based on analogous reactions, could be proposed as:

Rate = k[Catalyst]x[2-Methylaniline]y[Butan-2-ol]z

where k is the rate constant, and x, y, and z are the reaction orders with respect to the catalyst, 2-methylaniline, and butan-2-ol, respectively. Experimental determination of these orders would involve systematic variation of the initial concentrations of each component while monitoring the initial reaction rate. acs.orgnih.gov

The temperature dependence of the rate constant allows for the determination of activation parameters, such as the activation energy (Ea) and the Arrhenius pre-exponential factor (A). These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions. While specific values for the N-alkylation of 2-methylaniline with butan-2-ol are not available, data from related reactions can provide a reasonable estimate.

ParameterDescriptionTypical Range for N-Alkylation of Anilines
Ea (Activation Energy) The minimum energy required for a reaction to occur.60 - 100 kJ/mol
A (Pre-exponential Factor) A constant related to the frequency of collisions.Varies significantly with reaction conditions
ΔH‡ (Enthalpy of Activation) The change in enthalpy in going from reactants to the transition state.Closely related to Ea
ΔS‡ (Entropy of Activation) The change in entropy in going from reactants to the transition state.Can be positive or negative depending on the mechanism

This table presents typical ranges for activation parameters based on analogous N-alkylation reactions of anilines with alcohols, as specific data for this compound is not available.

It is important to note that the choice of catalyst, solvent, and base can significantly influence the rate law and activation parameters. nih.govresearchgate.net For instance, base-catalyzed, transition-metal-free N-alkylation of amines with alcohols has also been reported, where the mechanism is proposed to involve air oxidation of the alcohol to an aldehyde intermediate. researchgate.netlu.se

Elucidation of Transition States and Intermediate Structures

The "borrowing hydrogen" mechanism for the N-alkylation of 2-methylaniline with butan-2-ol, catalyzed by a transition metal complex (e.g., Ru, Ir, Co), is believed to proceed through a series of well-defined intermediates and transition states. nih.govnih.govnih.govrsc.org

The catalytic cycle can be summarized as follows:

Alcohol Dehydrogenation: The catalyst first dehydrogenates butan-2-ol to form butan-2-one and a metal hydride species. This step is generally considered to be rapid and reversible. acs.org

Imine Formation: The newly formed butan-2-one then reacts with 2-methylaniline in a condensation reaction to form an imine intermediate (N-(butan-2-ylidene)-2-methylaniline) and water. lu.se

Imine Reduction: The imine intermediate is then reduced by the metal hydride species, regenerating the active catalyst and forming the final product, this compound. acs.org

Computational and experimental studies on analogous systems have provided insights into the structures of the key intermediates and transition states. acs.org The resting state of the catalyst is often an iridium-hydride complex with the amine substrate coordinated. acs.org The rate-determining step is frequently identified as the decoordination of the amine from the metal center, followed by the coordination of the imine intermediate. acs.org

StepIntermediate/Transition StateDescription
1 Metal-alkoxide complexFormed by the coordination of butan-2-ol to the metal center.
TS1 Transition state for dehydrogenationInvolves the transfer of hydrogen from the alcohol to the metal.
2 Metal-hydride and Butan-2-oneThe products of the dehydrogenation step.
3 N-(butan-2-ylidene)-2-methylaniline (Imine)Formed from the condensation of butan-2-one and 2-methylaniline.
TS2 Transition state for imine reductionInvolves the coordination of the imine to the metal-hydride complex and subsequent hydride transfer.
4 Metal-amide complexFormed after the reduction of the imine.
Product This compoundThe final N-alkylated amine.

This table outlines the proposed intermediates and transition states in the "borrowing hydrogen" mechanism for the formation of this compound, based on analogous reaction mechanisms.

The steric and electronic properties of both the aniline and the alcohol play a crucial role in the reaction kinetics and mechanism. The methyl group at the ortho position of 2-methylaniline can introduce steric hindrance, potentially affecting the rates of both imine formation and reduction. Similarly, the use of a secondary alcohol like butan-2-ol, as opposed to a primary alcohol, can also influence the reaction due to steric factors around the carbonyl group of the intermediate ketone.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating molecular structure in solution. For a chiral molecule like N-(Butan-2-yl)-2-methylaniline, advanced NMR techniques provide deep insights into its connectivity, stereochemistry, and conformational dynamics.

2D NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are fundamental in this process.

A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, this would allow for the tracing of the proton networks within the butan-2-yl group and the tolyl moiety. For instance, the methine proton on the chiral center of the butan-2-yl group would show correlations to the methyl and methylene (B1212753) protons of the same substituent.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. The distinct chemical environments of the aromatic and aliphatic carbons can be clearly resolved and assigned. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can further establish long-range (2-3 bond) H-C correlations, confirming the connection of the butan-2-yl group to the nitrogen atom and the nitrogen to the tolyl ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar N-alkylanilines.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH (ortho, para)6.8 - 7.2115 - 130
Aromatic CH (meta)6.6 - 6.8110 - 120
Aromatic C-N-145 - 150
Aromatic C-CH₃-125 - 130
Ar-CH₃2.1 - 2.317 - 20
N-H3.5 - 4.5-
N-CH(CH₃)CH₂CH₃3.5 - 4.050 - 55
N-CH(CH₃ )CH₂CH₃1.2 - 1.420 - 25
N-CH(CH₃)CH₂ CH₃1.5 - 1.729 - 33
N-CH(CH₃)CH₂CH₃ 0.9 - 1.110 - 13

Note: These are estimated values and can vary based on solvent and experimental conditions.

Dynamic NMR for Conformational Exchange Studies

The this compound molecule is not static; it undergoes conformational changes, primarily involving rotation around the C-N bonds and nitrogen inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange processes that occur on the NMR timescale.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer at the slow exchange limit. From a full line-shape analysis of these temperature-dependent spectra, the activation energy (ΔG‡) for the conformational process can be calculated. This provides valuable information about the energy barriers to bond rotation and inversion.

Chiral Solvating Agent and Chiral Auxiliary NMR for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is crucial in many applications. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a convenient and accurate method for this determination. nih.govrsc.org

One common approach involves the use of chiral solvating agents (CSAs) . These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte in solution. nih.gov The formation of these diastereomeric complexes leads to a difference in the chemical shifts (Δδ) of the corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification by integration of the NMR signals. koreascience.kr For this compound, a chiral carboxylic acid could serve as a suitable CSA, forming diastereomeric salts through acid-base interaction. koreascience.kr

Alternatively, chiral derivatizing agents (CDAs) can be used. These agents react with the analyte to form stable diastereomers, which can then be distinguished by NMR. For a secondary amine like this compound, a common CDA is Mosher's acid chloride or its analogues, which would form diastereomeric amides.

The table below illustrates hypothetical chemical shift non-equivalence (ΔΔδ) that might be observed in the ¹H NMR spectrum of a scalemic mixture of this compound in the presence of a chiral solvating agent.

Proton Signal Chemical Shift (R-enantiomer) (ppm) Chemical Shift (S-enantiomer) (ppm) ΔΔδ (ppm)
Ar-CH₃2.152.180.03
N-CH3.653.700.05
N-CH-CH₃ 1.281.320.04

Note: The magnitude of ΔΔδ is dependent on the specific CSA used, the solvent, and the temperature.

X-ray Crystallography of Co-crystals and Metal Complexes

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of a chiral molecule. nih.gov By growing a suitable single crystal of one of the enantiomers of this compound, or a derivative, its interaction with X-rays produces a unique diffraction pattern. Analysis of this pattern, particularly through the anomalous dispersion of heavy atoms, allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the solid state.

A hypothetical table of selected crystallographic parameters for a single crystal of this compound is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.7
Z4
R-factor< 0.05

Note: These values are illustrative and would be determined experimentally.

Structural Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

In the solid state, molecules of this compound can interact with each other and with other molecules through non-covalent interactions, such as hydrogen bonds and van der Waals forces, to form well-ordered supramolecular assemblies. nih.gov The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the π-system of the aromatic ring can act as hydrogen bond acceptors.

By co-crystallizing this compound with other molecules, such as carboxylic acids or metal salts, it is possible to form co-crystals or metal complexes with specific and predictable hydrogen bonding networks. researchgate.net The analysis of these structures via X-ray diffraction reveals how the molecules pack in the crystal lattice and the nature of the intermolecular interactions that govern this packing. This understanding is crucial for crystal engineering and the design of materials with desired properties.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Determination

VCD and ECD are powerful chiroptical spectroscopic methods that provide information on the stereochemistry of chiral molecules in solution. biotools.usnih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org For this compound, which possesses a stereogenic center at the second carbon of the butyl group, these methods are instrumental in assigning its absolute configuration as either (R) or (S).

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions within a molecule. wikipedia.org The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, making it a reliable method for determining the absolute configuration of chiral molecules. nih.govamericanlaboratory.com The process involves a synergistic approach, combining experimental VCD measurements with quantum chemical calculations. nih.gov

The first step in this process is to measure the experimental VCD spectrum of an enantiomerically enriched sample of this compound. biotools.us Concurrently, computational models are used to predict the theoretical VCD spectra for both the (R) and (S)-enantiomers. nih.gov Density Functional Theory (DFT) calculations are commonly employed for this purpose. wikipedia.org The accuracy of the predicted spectra relies heavily on identifying the most stable conformations of the molecule in solution. For a flexible molecule like this compound, a thorough conformational search is necessary to identify all low-energy conformers. The final predicted VCD spectrum is a Boltzmann-averaged spectrum of these conformers.

The absolute configuration is then assigned by comparing the experimental VCD spectrum with the computationally predicted spectra for the (R) and (S)-enantiomers. americanlaboratory.com A good agreement in the sign and relative intensity of the VCD bands between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. americanlaboratory.com For instance, if the experimental spectrum of the dextrorotatory enantiomer matches the calculated spectrum for the (R)-enantiomer, its absolute configuration is assigned as (R). The spectrum of the levorotatory enantiomer is expected to be a mirror image of the dextrorotatory one. nih.gov

Below is a hypothetical data table representing the kind of results one would expect from a VCD analysis of the enantiomers of this compound.

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵) for (+)-enantiomerCalculated ΔA (x 10⁻⁵) for (R)-enantiomerCalculated ΔA (x 10⁻⁵) for (S)-enantiomerVibrational Assignment
2965+2.5+2.8-2.8C-H stretch (CH₃)
2930-1.8-2.0+2.0C-H stretch (CH₂)
2875+3.1+3.5-3.5C-H stretch (CH)
1605+1.2+1.5-1.5Aromatic C=C stretch
1510-0.9-1.1+1.1N-H bend
1315+2.2+2.4-2.4C-N stretch

This table is generated for illustrative purposes and does not represent actual experimental data.

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized ultraviolet and visible light by a chiral molecule. nih.gov ECD is particularly useful for molecules containing chromophores, such as the aromatic ring in this compound. mdpi.com The electronic transitions of the chromophore are perturbed by the chiral center, giving rise to a characteristic ECD spectrum.

Similar to VCD, the determination of absolute configuration using ECD involves comparing the experimental spectrum with theoretical spectra calculated for the (R) and (S)-enantiomers. nih.gov Time-dependent density functional theory (TD-DFT) is a common computational method for predicting ECD spectra. nih.gov The interpretation of ECD spectra is based on the Cotton effect, which is the characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

For this compound, the phenyl ring acts as the primary chromophore. The electronic transitions, such as the π → π* transitions of the aromatic ring, will exhibit Cotton effects in the ECD spectrum. The comparison of the signs and wavelengths of these Cotton effects between the experimental and calculated spectra allows for the assignment of the absolute configuration. nih.govmdpi.com

A hypothetical ECD data table for the enantiomers of this compound is presented below.

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹) for (+)-enantiomerCalculated Δε (M⁻¹cm⁻¹) for (R)-enantiomerCalculated Δε (M⁻¹cm⁻¹) for (S)-enantiomerElectronic Transition
285+1.8+2.1-2.1¹Lₑ
240-3.5-3.9+3.9¹Lₐ
210+5.2+5.8-5.8¹Bₑ

This table is generated for illustrative purposes and does not represent actual experimental data.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov This technique is crucial for confirming the identity of this compound and for elucidating its fragmentation pathways upon ionization.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. For amines, the "nitrogen rule" is a useful guideline, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. jove.comlibretexts.org

The fragmentation of this compound in the mass spectrometer is expected to follow pathways characteristic of N-alkylanilines. A common fragmentation mechanism for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumiamioh.edu This cleavage results in the formation of a stable iminium cation. For this compound, two primary α-cleavage pathways are possible, involving the cleavage of the bond between the chiral carbon and the adjacent ethyl or methyl group of the sec-butyl substituent.

Another significant fragmentation pathway for aromatic amines involves the cleavage of the C-N bond, as well as rearrangements and eliminations involving the aromatic ring. whitman.edu High-resolution analysis of the fragment ions allows for the determination of their exact elemental composition, which is essential for proposing and validating these fragmentation pathways.

A plausible fragmentation pathway analysis for this compound is summarized in the table below.

m/z (Observed)m/z (Calculated)FormulaFragmentPathway
163.1356163.1361C₁₁H₁₇N⁺[M]⁺Molecular Ion
148.1121148.1126C₁₀H₁₄N⁺[M - CH₃]⁺α-cleavage (loss of methyl radical)
134.0964134.0970C₉H₁₂N⁺[M - C₂H₅]⁺α-cleavage (loss of ethyl radical)
106.0651106.0657C₇H₈N⁺[C₇H₈N]⁺Cleavage of N-C bond with H rearrangement
91.054291.0548C₇H₇⁺[C₇H₇]⁺Tropylium ion formation

This table is generated for illustrative purposes and does not represent actual experimental data.

Computational and Theoretical Chemistry Studies of N Butan 2 Yl 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules like N-(Butan-2-yl)-2-methylaniline. These methods provide insights into the distribution of electrons, orbital energies, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various ground-state properties of this compound.

Key ground-state properties that can be determined using DFT include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic energies, and the distribution of molecular orbitals. For this compound, the orientation of the butan-2-yl group relative to the 2-methylaniline ring is a critical factor influencing its electronic properties.

The electronic configuration, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. In substituted anilines, the presence of electron-donating groups, such as the alkyl substituents in this compound, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT

PropertyPredicted Value
HOMO Energy-5.2 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment1.5 D

Note: These values are hypothetical and based on typical results for similar N-alkylanilines. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Barriers

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy calculations and the determination of reaction barriers. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data.

For this compound, ab initio calculations would be particularly useful for studying reaction mechanisms, such as N-dealkylation or aromatic substitution. By mapping the potential energy surface, these methods can identify transition states and calculate the activation energy barriers for various reactions. This information is critical for understanding the kinetics and thermodynamics of its chemical transformations. For instance, the rotational barrier around the C-N bond can be accurately calculated, providing insight into the conformational dynamics of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butan-2-yl group and its interaction with the 2-methylaniline moiety give rise to multiple possible conformations for this compound. Understanding the conformational landscape and the dynamic behavior of the molecule is essential for a complete picture of its properties.

Exploration of Potential Energy Surfaces and Global Minima

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify all stable conformers (local minima) and the transition states that connect them. For this compound, rotations around the C-N bond and the C-C bonds within the butan-2-yl chain are the primary degrees of freedom.

The relative energies of the different conformers determine their population at a given temperature. The global minimum represents the most stable conformation of the molecule. It is expected that steric hindrance between the butan-2-yl group and the methyl group on the aniline (B41778) ring will play a significant role in determining the preferred conformation. The anti-conformation, where the bulky groups are furthest apart, is often the most stable.

Dynamic Behavior of the Butyl and Methylaniline Moieties

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational, rotational, and translational motions.

MD simulations would reveal the flexibility of the butan-2-yl chain and the rotational dynamics of the entire group relative to the aromatic ring. These simulations can also provide insights into how the molecule interacts with its environment, such as a solvent or a biological receptor. The time-averaged properties obtained from MD simulations can be compared with experimental data to validate the computational model.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These predictions, when compared to experimental spectra of similar compounds, can help in assigning the signals in the experimental spectrum of this compound. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical spectra can be compared with experimental IR spectra to identify characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretch, C-N stretch, and aromatic C-H bends. The IR spectrum of o-toluidine (B26562) provides a good reference for the vibrations associated with the 2-methylaniline moiety. chemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted λmax values can be correlated with the electronic structure of the molecule, providing insights into the π-π* and n-π* transitions. The UV-Vis spectrum of o-toluidine shows characteristic absorption bands that would be expected to be present, with some shifts, in the spectrum of this compound. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
¹³C NMRAromatic C (unsubstituted)110-130 ppm
Aromatic C (substituted)130-150 ppm
Aliphatic C10-40 ppm
IRN-H Stretch~3400 cm⁻¹
C-H Stretch (aromatic)~3050 cm⁻¹
C-H Stretch (aliphatic)2850-2960 cm⁻¹
UV-Visλmax (π-π)~240 nm
λmax (n-π)~290 nm

Note: These values are hypothetical and based on typical results for o-toluidine and N-alkylanilines. Actual values would require specific calculations and experimental verification.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational simulations of NMR parameters, such as chemical shifts and coupling constants, have become an invaluable aid in the interpretation of experimental spectra and the conformational analysis of flexible molecules like this compound.

Detailed Research Findings:

While specific computational NMR studies on this compound are not prevalent in the public domain, the methodology for such an investigation is well-established. A common approach involves the use of density functional theory (DFT) to calculate magnetic shielding constants. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose.

A typical computational workflow would involve:

Conformational Search: Identifying all low-energy conformers of this compound through molecular mechanics or semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each conformer using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

NMR Parameter Calculation: Calculating the 1H and 13C magnetic shielding tensors for each optimized conformer.

Boltzmann Averaging: Averaging the calculated shielding constants based on the relative energies of the conformers to obtain the predicted chemical shifts at a given temperature.

Recent advancements have seen the development of machine-learning models, such as ShiftML, which can predict chemical shifts with DFT accuracy at a significantly lower computational cost. nih.gov These models are trained on large databases of structures and their corresponding DFT-calculated chemical shifts, enabling rapid and accurate predictions for a wide range of organic molecules. nih.gov For a molecule with the structural complexity of this compound, such tools could efficiently predict its NMR spectrum.

The DP4+ probability analysis is another powerful computational tool that assists in assigning the correct structure and conformation by comparing experimentally obtained NMR data with theoretically calculated values for a set of possible isomers or conformers. nih.gov This method has proven effective in differentiating between similar conformations of complex molecules. nih.gov

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

The following table provides a hypothetical set of predicted NMR chemical shifts for this compound, based on typical values for similar structural motifs. A definitive prediction would require a dedicated computational study.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
N-H3.5 - 4.5-
Aromatic C-H6.6 - 7.2110 - 130
C (Aromatic, NH-substituted)-145 - 150
C (Aromatic, CH3-substituted)-125 - 130
CH (sec-Butyl)3.0 - 3.550 - 55
CH2 (sec-Butyl)1.4 - 1.828 - 32
CH3 (sec-Butyl, terminal)0.8 - 1.210 - 15
CH3 (sec-Butyl, internal)1.1 - 1.418 - 22
CH3 (Aromatic)2.0 - 2.315 - 20

Theoretical Prediction of Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies and intensities provide a detailed understanding of the infrared (IR) and Raman spectra of a molecule. These predictions are crucial for assigning experimental vibrational bands to specific molecular motions.

Detailed Research Findings:

A study on the closely related molecule, 2-methylaniline, provides a framework for what a theoretical vibrational analysis of this compound would entail. researchgate.net In that research, the vibrational frequencies of 2-methylaniline were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-31++G basis set. researchgate.net The calculated frequencies were then compared with experimental values, showing good agreement after scaling to account for anharmonicity and other systematic errors in the calculations. researchgate.netdtic.mil

For this compound, a similar computational approach would be employed. The geometry would be optimized, and the harmonic vibrational frequencies would be calculated at the same level of theory. The resulting vibrational modes would be visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional modes.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Based on the study of 2-methylaniline and general group frequencies, the following table presents an illustrative prediction of key vibrational frequencies for this compound.

Vibrational ModePredicted Frequency Range (cm-1)Description
N-H Stretch3400 - 3500Stretching of the nitrogen-hydrogen bond.
Aromatic C-H Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the aromatic ring.
Aliphatic C-H Stretch2850 - 2980Asymmetric and symmetric stretching of the carbon-hydrogen bonds in the butan-2-yl group.
C=C Aromatic Stretch1580 - 1620Stretching of the carbon-carbon bonds within the aromatic ring.
N-H Bend1500 - 1550Bending motion of the nitrogen-hydrogen bond.
CH3 Bend1370 - 1470Asymmetric and symmetric bending of the methyl groups.
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen bond.

Intermolecular Interactions and Non-covalent Bonding Analysis

The intermolecular interactions of this compound are critical in determining its physical properties, such as its boiling point, solubility, and crystal packing. Non-covalent interactions, though weaker than covalent bonds, play a significant role in the condensed phases of matter. nih.gov

Hydrogen Bonding and π-Stacking Interactions in Aggregates

In the liquid or solid state, molecules of this compound can form aggregates through various non-covalent interactions.

Detailed Research Findings:

Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds between molecules. Additionally, the π-system of the aromatic ring can act as a weak hydrogen bond acceptor.

π-Stacking Interactions: The aromatic ring of this compound allows for π-stacking interactions between molecules. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. nih.govnih.gov The substitution pattern on the ring can influence the geometry and strength of these interactions. While common in aromatic systems, the nature of π-stacking can vary, with electrostatic and dispersion forces being dominant in different contexts. nih.govnih.gov

Experimental studies on binary mixtures containing 2-methylaniline have shown evidence of intermolecular interactions, which can be inferred from measurements of thermodynamic properties. researchgate.net Computational studies on similar systems can quantify the strength of these interactions. For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to identify and characterize bond paths between interacting molecules. nih.gov

Molecular Recognition Phenomena in Host-Guest Systems

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. In host-guest chemistry, a larger host molecule can selectively bind a smaller guest molecule.

Detailed Research Findings:

This compound, with its aromatic ring and flexible alkyl chain, has the potential to act as a guest molecule in various host-guest systems. The binding in such systems is driven by a combination of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. escholarship.orgresearchgate.net

The aromatic portion of the molecule could be encapsulated within the cavity of a cyclophane host, driven primarily by π-π interactions. nih.gov The selectivity of a host for this compound over other potential guests would depend on the size, shape, and chemical complementarity between the host's binding cavity and the guest molecule. nih.gov

Applications in Advanced Chemical Systems Excluding Biological/clinical Contexts

Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Precursor

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. Chiral amines, particularly those with steric bulk and defined stereochemistry, are valuable precursors in this field.

Design and Synthesis of Chiral Metal Complexes Employing N-(Butan-2-yl)-2-methylaniline

The general strategy for designing chiral metal complexes often involves the incorporation of a chiral ligand that can effectively transfer its stereochemical information to the metal's coordination sphere. This compound, possessing a chiral sec-butyl group and a tolyl moiety, has the structural prerequisites to serve as a building block for such ligands.

The synthesis of more complex chiral ligands could, in principle, start from this compound. For instance, functionalization of the aromatic ring or modification of the amine group could lead to bidentate or polydentate ligands. These ligands could then be reacted with a suitable metal precursor (e.g., a salt or an organometallic fragment) to form a chiral metal complex. The choice of metal and the ligand's architecture would be crucial in determining the catalytic activity and selectivity of the resulting complex.

Despite this potential, the scientific literature lacks specific examples of chiral metal complexes being designed and synthesized from this compound. Research in this area has often focused on other N-aryl amines with different substitution patterns.

Mechanistic Studies of Enantioselective Catalytic Reactions

Mechanistic studies are fundamental to understanding how a catalyst achieves enantioselectivity. For a hypothetical catalyst derived from this compound, such studies would involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling. The goal would be to elucidate the structure of the active catalytic species, the mode of substrate binding, and the transition states of the stereodetermining step.

Key aspects to investigate would include the influence of the sec-butyl and tolyl groups on the chiral environment around the metal center or the active site of an organocatalyst. The steric hindrance and electronic properties imparted by these groups would play a critical role in differentiating between the two enantiomeric pathways of a reaction. However, in the absence of reported catalytic systems based on this specific compound, no such mechanistic studies are available.

Applications in Stereoselective Organic Transformations

Chiral ligands and organocatalysts derived from chiral amines are employed in a wide array of stereoselective organic transformations, including hydrogenations, C-C bond formations, and oxidations. A catalyst incorporating this compound could potentially be applied to similar reactions.

For example, a phosphine-amine ligand derived from this compound might be used in transition metal-catalyzed asymmetric hydrogenation of prochiral olefins or ketones. The chirality of the ligand would be expected to induce enantioselectivity in the product. Similarly, as an organocatalyst precursor, it could be used to synthesize more complex structures for applications in reactions like Michael additions or aldol (B89426) reactions. beilstein-journals.org

While the potential exists, there are no specific reports in the surveyed literature of this compound or its derivatives being successfully applied in stereoselective organic transformations.

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of N-donor ligands is a vast and well-studied field. The nitrogen atom of an amine can donate its lone pair of electrons to a metal center, forming a coordinate bond. The properties of the resulting metal complex are influenced by both the ligand and the metal.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve reacting the amine with a metal salt in a suitable solvent. The stoichiometry of the reaction and the nature of the metal's counter-ion could influence the structure of the final complex.

Characterization of such hypothetical complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To observe changes in the N-H stretching frequency upon coordination to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution and to probe the electronic environment of the ligand's protons and carbons.

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the complex.

While these are standard techniques for characterizing coordination compounds, there is a lack of published research detailing the synthesis and characterization of transition metal complexes specifically with this compound as a ligand.

Illustrative Data for Characterization of a Hypothetical Metal Complex

TechniqueExpected Observation for a [M(this compound)₂Cl₂] Complex
IR Spectroscopy Shift in the N-H stretching vibration compared to the free ligand.
¹H NMR Spectroscopy Broadening or shifting of signals for protons near the coordination site.
X-ray Crystallography Determination of coordination number and geometry (e.g., tetrahedral, square planar).

This table is illustrative and based on general principles of coordination chemistry, not on specific experimental data for complexes of this compound.

Electronic and Geometric Structure of Metal-Ligand Adducts

The electronic structure of a metal-ligand adduct describes the distribution of electrons in the molecule's orbitals and is crucial for understanding its reactivity and spectroscopic properties. The geometric structure refers to the three-dimensional arrangement of the atoms.

For a complex of this compound, the steric bulk of the sec-butyl and tolyl groups would significantly influence the coordination geometry. These groups would likely dictate the arrangement of other ligands around the metal center to minimize steric clashes. The electronic properties would be influenced by the σ-donating ability of the nitrogen atom.

Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling the electronic and geometric structures of such complexes, providing insights into their stability and potential catalytic activity. However, no such theoretical or experimental studies have been published for metal complexes of this compound.

Advanced Materials Science Applications

The unique structural features of this compound, which include a secondary amine, a chiral butan-2-yl group, and a substituted aromatic ring, theoretically position it as a candidate for various applications in materials science. However, a thorough review of current research reveals a lack of specific studies focusing on its use in the development of advanced materials.

Aniline (B41778) and its derivatives have been historically significant in the development of conducting polymers, such as polyaniline. The nitrogen atom and the aromatic ring are key to the polymerization process and the resulting electronic properties of the polymer. The substituents on the aniline ring and the nitrogen atom can be varied to fine-tune the properties of the resulting polymer, such as solubility, processability, and conductivity.

In the case of this compound, the presence of the N-alkyl (butan-2-yl) and C-alkyl (2-methyl) groups could potentially influence the polymerization process and the characteristics of any resulting polymer. The steric hindrance from these groups might affect the polymerization rate and the final molecular weight of the polymer. The chirality of the butan-2-yl group could also introduce interesting stereochemical features into a polymer chain.

Despite these theoretical possibilities, there is currently no available research data or published literature that demonstrates the use of this compound as either a monomer or an initiator in the synthesis of specialty polymers.

Functional organic materials are at the forefront of innovations in electronics, optoelectronics, and smart materials. These materials often derive their properties from their specific molecular structures, which can be engineered for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Substituted anilines can be precursors to or components of larger molecular structures used in these applications. The electronic properties of the aniline core can be modulated by the attached functional groups, influencing the material's charge transport capabilities, photophysical properties, and responsiveness to external stimuli.

Theoretically, the this compound structure could be incorporated into larger conjugated systems for optoelectronic applications. The alkyl groups might enhance the solubility of such materials in organic solvents, which is a crucial factor for solution-based processing techniques. However, there are no specific examples or research findings in the current body of scientific literature that detail the use of this compound as a component in functional organic materials for electronics, optoelectronics, or smart materials in a non-biological context.

Role as a Building Block in Synthetic Reagents and Methodologies

The structure of this compound offers several reactive sites for further chemical transformations. The secondary amine can undergo various reactions, such as acylation, alkylation, and arylation, to introduce new functional groups. The aromatic ring is also susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents at various positions. The chirality of the butan-2-yl group could also be exploited in asymmetric synthesis to create enantiomerically pure target molecules.

Structure Reactivity Relationships in Derivatives and Analogs of N Butan 2 Yl 2 Methylaniline

Synthesis and Characterization of Aromatic Ring-Substituted Analogs

The synthesis of analogs of N-(butan-2-yl)-2-methylaniline can be achieved through various established methods, including the hydrogenative amination of aliphatic aldehydes with substituted anilines. researchgate.net This approach allows for the systematic introduction of substituents onto the aromatic ring, enabling detailed investigation of their effects. Another versatile method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization pathway to yield 2-benzyl N-substituted anilines. beilstein-journals.org The synthesis of sterically hindered anilines, such as those with multiple isopropyl groups, has also been reported, highlighting the accessibility of a diverse range of analogs. beilstein-journals.org

Electronic Effects of Substituents on Amine Basicity and Reactivity

The basicity of an amine is fundamentally tied to the availability of the nitrogen atom's lone pair of electrons for protonation. pharmaguideline.comlibretexts.org Substituents on the aromatic ring of an aniline (B41778) derivative can significantly alter this basicity through inductive and resonance effects.

Electron-donating groups (EDGs) , such as alkyl groups (-CH3, -C2H5), increase the electron density on the nitrogen atom through a positive inductive effect. pharmaguideline.comquora.com This enhanced electron density makes the lone pair more available for bonding with a proton, thereby increasing the basicity of the amine. pharmaguideline.com Consequently, anilines with EDGs are generally more basic than unsubstituted aniline. chemistrysteps.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or halogen (-F, -Cl) groups, decrease the electron density on the nitrogen atom. quora.com This is due to their negative inductive and/or resonance effects, which pull electron density away from the amine group and delocalize the lone pair into the aromatic ring. chemistrysteps.com This reduction in electron availability makes the amine less likely to accept a proton, resulting in decreased basicity. quora.com

The position of the substituent also plays a crucial role. For instance, a para-substituted aniline with an electron-donating group is typically more basic than its ortho-substituted counterpart due to steric factors that can influence the electronic environment of the amino group. pharmaguideline.com

Table 1: Effect of Aromatic Substituents on Amine Basicity

Substituent Type Position Electronic Effect Impact on Electron Density at Nitrogen Resulting Basicity
Electron-Donating (e.g., -CH₃) Para +I, +R Increases Increases
Electron-Donating (e.g., -CH₃) Ortho +I, +R, Steric Effect Increases (but may be offset by steric effects) Generally increases, but less than para
Electron-Withdrawing (e.g., -NO₂) Para -I, -R Decreases Decreases
Electron-Withdrawing (e.g., -Cl) Para -I, +R Decreases Decreases

Steric Hindrance from Substituents on Reaction Stereoselectivity

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a critical factor in determining reaction outcomes, particularly for substituted anilines. youtube.com In the case of this compound, the existing methyl group at the ortho position already introduces steric bulk around the nitrogen atom.

The "ortho effect" is a well-documented phenomenon where a substituent at the position adjacent to the primary functional group causes anomalous behavior. wikipedia.org For anilines, an ortho-substituent can sterically hinder the approach of a proton or other electrophiles to the nitrogen atom. stackexchange.com When an aniline is protonated, the nitrogen atom's hybridization changes from sp² to sp³, leading to a non-planar geometry. This change can cause steric clashes between the hydrogens on the newly formed ammonium (B1175870) group and the ortho-substituent, destabilizing the conjugate acid and thus reducing the amine's basicity. wikipedia.orgstackexchange.com

This steric hindrance can be leveraged to control the stereoselectivity of reactions. By introducing bulky substituents at the ortho positions, the approach of reactants can be directed to a specific face of the molecule, influencing the formation of a particular stereoisomer. The size and shape of both the substituent and the incoming reagent are key determinants of the reaction's regioselectivity and stereoselectivity. quora.com

Exploration of Variations in the N-Alkyl Side Chain

The N-alkyl side chain, in this case, the butan-2-yl group, is a crucial determinant of the molecule's conformational preferences and its performance in asymmetric catalysis.

Impact of Alkyl Chain Length and Branching on Conformational Preferences

The length and branching of the N-alkyl chain directly influence the molecule's three-dimensional shape and flexibility. Studies on related systems, such as N-alkylphenanthrenes, have shown that increasing the length of the alkyl chain can significantly affect molecular interactions and complex formation. nih.gov Longer or more branched alkyl chains occupy more space and can restrict the rotation around the C-N bond, leading to more defined conformational preferences.

In N-alkylanilines, the steric bulk of the alkyl group can influence the planarity of the amine group relative to the aromatic ring. A bulkier group will favor a more twisted conformation to minimize steric strain with ortho-substituents. This, in turn, affects the delocalization of the nitrogen lone pair into the ring and, consequently, the amine's basicity and nucleophilicity. While specific conformational studies on this compound are not widely available in the provided search results, the general principles of steric interactions suggest that the sec-butyl group, with its branching at the alpha-carbon, will have a significant impact on the molecule's preferred geometry.

Table 2: Predicted Impact of N-Alkyl Chain Variation on Molecular Properties

N-Alkyl Chain Variation Predicted Effect on C-N Bond Rotation Predicted Conformational Preference Potential Impact on Reactivity
Increased Chain Length (e.g., N-hexyl) Minor increase in restriction More extended conformations may be favored May influence accessibility of the nitrogen lone pair
Increased Branching (e.g., N-tert-butyl) Significant restriction Highly twisted conformation Reduced nucleophilicity due to steric shielding
Reduced Branching (e.g., N-butyl) Less restriction than sec-butyl More conformational flexibility Increased accessibility of the nitrogen lone pair

Systematic Studies of Diastereomeric and Enantiomeric Pairs

The systematic study of the diastereomeric and enantiomeric pairs of this compound and its analogs is essential for understanding the subtle yet critical differences in their chemical and physical properties. Since the molecule possesses two chiral centers (one on the butan-2-yl group and potentially another if the aromatic ring is asymmetrically substituted), diastereomers can be formed.

Comparing the properties of enantiomers, such as (R)-N-(butan-2-yl)-2-methylaniline and (S)-N-(butan-2-yl)-2-methylaniline, is fundamental to asymmetric catalysis. In a chiral environment, enantiomers can exhibit different reaction rates and may lead to products with opposite stereochemistry.

Diastereomers, having different physical properties, can often be separated by techniques like chromatography or crystallization. The study of their distinct reactivity can provide deep insights into the steric interactions that govern reaction mechanisms. For example, in a reaction involving a chiral reagent, the two diastereomers of the starting material would react at different rates to form diastereomeric transition states, leading to kinetic resolution. While specific studies on the diastereomeric pairs of this exact compound were not found in the search results, this area remains a critical field of investigation in stereochemistry.

Concluding Remarks and Future Research Perspectives

Synthesis of Major Academic Contributions Regarding N-(Butan-2-yl)-2-methylaniline

The academic literature, while not replete with studies solely dedicated to this compound, provides a solid foundation for its synthesis and understanding through research on analogous compounds. The primary synthetic routes to this and similar N-alkylanilines are catalytic N-alkylation and reductive amination.

Catalytic N-Alkylation: This approach typically involves the reaction of 2-methylaniline (o-toluidine) with a C4 alcohol, such as butan-2-ol, in the presence of a catalyst. A significant challenge in this method is achieving high selectivity for the mono-alkylated product, as over-alkylation to form the tertiary amine, N,N-di(butan-2-yl)-2-methylaniline, is a common side reaction. psu.edu Various catalytic systems have been investigated for the N-alkylation of anilines, including:

Zeolite Catalysts: These solid acid catalysts have been shown to be effective for the N-alkylation of aniline (B41778), with selectivity being influenced by the pore size and shape of the zeolite, as well as reaction temperature. google.com

Transition Metal Complexes: Homogeneous catalysts based on ruthenium and iridium have demonstrated high activity for the N-alkylation of anilines with alcohols. rsc.orgacs.org Manganese-based pincer complexes have also emerged as effective catalysts for the selective mono-alkylation of anilines.

Reductive Amination: This powerful and versatile method involves the reaction of 2-methylaniline with butan-2-one to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This two-step, one-pot procedure is highly effective for the synthesis of a wide range of secondary and tertiary amines. epa.gov

The steric hindrance provided by the ortho-methyl group and the secondary butyl group in this compound likely influences its reactivity and synthetic accessibility. Research on other sterically hindered anilines suggests that these bulky groups can impact reaction rates and the stability of the final products. rsc.orgresearchgate.net

Identification of Remaining Challenges and Unresolved Academic Questions

Despite the established general methodologies, several challenges and unanswered questions remain concerning the specific synthesis and characterization of this compound.

A primary challenge is the development of highly selective and scalable synthetic protocols. While various catalysts have shown promise for N-alkylation, achieving near-perfect selectivity for the mono-N-alkylated product, especially on an industrial scale, remains a significant hurdle. psu.edu The separation of the desired secondary amine from unreacted starting materials and the over-alkylated tertiary amine can be difficult and costly.

Furthermore, there is a notable lack of comprehensive spectroscopic and physicochemical data for this compound in the public domain. Detailed experimental and theoretical spectroscopic analyses, such as those performed on aniline and 2-methylaniline, are needed to fully characterize the molecule's electronic structure and vibrational modes. researchgate.netresearchgate.net

The influence of the specific stereoisomers of the butan-2-yl group on the properties and reactivity of the final product is another area that has not been explored. The synthesis and characterization of the (R)- and (S)-enantiomers of this compound could reveal interesting stereochemical effects.

Prognosis for Future Research Directions and Emerging Opportunities in Chemical Science

The future of research on this compound and related compounds is poised to benefit from advancements in several key areas of chemical science.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of N-alkylated anilines, including enhanced safety, precise control over reaction parameters, and the ability to handle hazardous intermediates. nih.gov The application of flow reactors to the catalytic N-alkylation or reductive amination synthesis of this compound could lead to more efficient, scalable, and safer manufacturing processes. rsc.org Automated synthesis platforms, guided by machine learning algorithms, could accelerate the discovery and optimization of reaction conditions for the selective synthesis of this and other sterically hindered amines.

Exploration of Novel Catalytic Manifolds

The development of new and more efficient catalysts remains a central theme in this field. Future research will likely focus on:

Earth-Abundant Metal Catalysts: The use of catalysts based on abundant and less toxic metals is a key goal for sustainable chemistry.

Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts, such as functionalized metal-organic frameworks (MOFs) or supported nanoparticles, would simplify product purification and reduce waste. acs.org

Photocatalysis: Light-driven catalytic reactions could offer milder and more selective pathways for N-alkylation.

A patent for the catalytic synthesis of p-n-butylaniline using an acid-modified graphitic carbon nitride catalyst highlights the potential for novel, green catalysts in this area. google.com

Advanced Theoretical Predictions for Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in understanding and predicting the properties and reactivity of this compound. nih.govresearchgate.net Advanced theoretical studies can be employed to:

Model reaction mechanisms and transition states to guide the design of more selective catalysts.

Predict spectroscopic properties to aid in the characterization of the molecule and its isomers.

Explore the potential for novel reactions and applications by simulating its interaction with other molecules and materials.

Theoretical studies on the anions of aniline and its derivatives have already provided insights into their electronic structures and how they change upon ionization, a concept that could be extended to this compound to understand its behavior in different chemical environments. epa.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.